MT1 Receptor Binding Affinity (Ki): 3-Fold Lower Potency Versus Ramelteon
In direct competitive binding assays using Chinese hamster ovary (CHO) cells expressing recombinant human MT1 receptors, ramelteon metabolite M-II exhibits a Ki value of 114 pM, which is approximately 3-fold lower affinity compared to ramelteon (Ki ≈ 38 pM) and approximately 2-fold lower affinity compared to melatonin (Ki ≈ 57 pM) [1]. This quantitative difference confirms that M-II is a less potent ligand at the MT1 receptor subtype.
| Evidence Dimension | MT1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 114 pM (0.114 nM) |
| Comparator Or Baseline | Ramelteon: Ki ≈ 38 pM; Melatonin: Ki ≈ 57 pM |
| Quantified Difference | M-II affinity is ~3-fold lower than ramelteon; ~2-fold lower than melatonin |
| Conditions | CHO cells expressing recombinant human MT1 receptors, in vitro competitive binding assay |
Why This Matters
This data defines the exact receptor occupancy threshold differences for M-II versus parent drug, critical for in vitro receptor pharmacology studies and selectivity profiling.
- [1] Nishiyama K, et al. Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology. 2014;93(3-4):197-201. doi: 10.1159/000362459. View Source
